2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide
Description
2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopentene ring, an acetyl group, and a pyridine ring
Properties
IUPAC Name |
2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)15(20)12-7-8-16-13(10-12)17-14(19)9-11-5-3-4-6-11/h3,5,7-8,10-11H,4,6,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOKSYQZQCRKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)NC(=O)CC2CCC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-cyclopenten-1-ylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with N,N-dimethylpyridine-4-carboxamide in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopentene ring.
Reduction: Reduced forms of the acetyl group.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-cyclopenten-1-one: A simpler compound with a similar cyclopentene ring structure.
2-cyclopenten-1-ylacetic acid: Shares the cyclopentene ring and acetic acid moiety.
N,N-dimethylpyridine-4-carboxamide: Contains the pyridine ring and carboxamide group.
Uniqueness
2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
